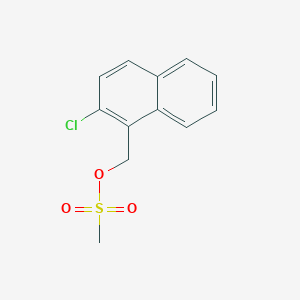
(2-Chloronaphthalen-1-yl)methyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloronaphthalen-1-yl)methyl methanesulfonate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chlorinated naphthalene ring and a methanesulfonate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloronaphthalen-1-yl)methyl methanesulfonate typically involves the reaction of 2-chloronaphthalene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
2-Chloronaphthalene+Methanesulfonyl chlorideBase(2-Chloronaphthalen-1-yl)methyl methanesulfonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloronaphthalen-1-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones or other oxidized derivatives.
Reduction: The chlorinated naphthalene ring can be reduced to form the corresponding naphthalene derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Nucleophilic Substitution: The major products are the corresponding substituted naphthalene derivatives.
Oxidation: The major products are naphthoquinones or other oxidized naphthalene derivatives.
Reduction: The major products are the reduced naphthalene derivatives.
Aplicaciones Científicas De Investigación
(2-Chloronaphthalen-1-yl)methyl methanesulfonate has several scientific research applications, including:
- **Medicinal Chemistry
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Propiedades
Fórmula molecular |
C12H11ClO3S |
|---|---|
Peso molecular |
270.73 g/mol |
Nombre IUPAC |
(2-chloronaphthalen-1-yl)methyl methanesulfonate |
InChI |
InChI=1S/C12H11ClO3S/c1-17(14,15)16-8-11-10-5-3-2-4-9(10)6-7-12(11)13/h2-7H,8H2,1H3 |
Clave InChI |
MCAXKUYGZDRZHF-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCC1=C(C=CC2=CC=CC=C21)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


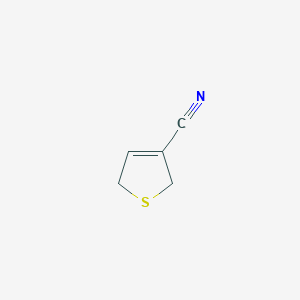


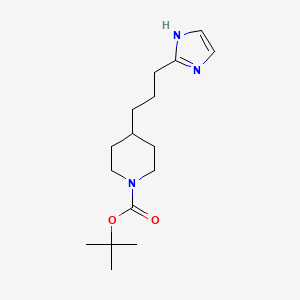



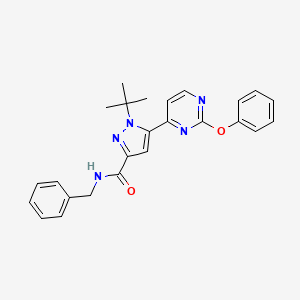

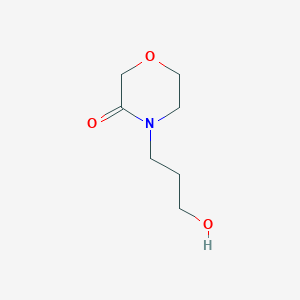


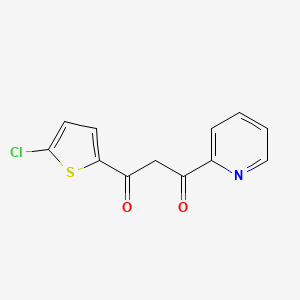
![4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid](/img/structure/B13874017.png)
